(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with an oxetane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the oxetane group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction could produce different amine derivatives.
Scientific Research Applications
(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The oxetane and pyrrolidine moieties can interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3S)-N-(oxetan-3-yl)pyrrolidin-2-amine dihydrochloride: Similar structure but with a different substitution pattern.
(3S)-N-(oxetan-3-yl)pyrrolidin-4-amine dihydrochloride: Another isomer with a different substitution position.
(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine monohydrochloride: A similar compound with a different salt form.
Uniqueness
(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both oxetane and pyrrolidine moieties. This combination of features makes it particularly valuable in the synthesis of complex molecules and in the development of new therapeutic agents.
Properties
IUPAC Name |
(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-2-8-3-6(1)9-7-4-10-5-7;;/h6-9H,1-5H2;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXREQMOSFRTNI-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2COC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2COC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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